molecular formula C16H16ClN B15166108 9-(3-Chlorobutyl)-9H-carbazole CAS No. 184845-64-5

9-(3-Chlorobutyl)-9H-carbazole

Cat. No.: B15166108
CAS No.: 184845-64-5
M. Wt: 257.76 g/mol
InChI Key: ONCTWALQXYLQGR-UHFFFAOYSA-N
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Description

9-(3-Chlorobutyl)-9H-carbazole is a carbazole derivative featuring a chlorinated alkyl chain at the N-9 position. Carbazole derivatives are widely studied for their optoelectronic properties, solubility modifications, and applications in organic electronics. The 3-chlorobutyl substituent likely enhances solubility in non-polar solvents compared to aryl-substituted carbazoles, while the chloro group may influence reactivity in cross-coupling or substitution reactions. Synthesis methods for analogous compounds typically involve alkylation of carbazole using haloalkanes under phase-transfer catalysis ().

Properties

CAS No.

184845-64-5

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

9-(3-chlorobutyl)carbazole

InChI

InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3

InChI Key

ONCTWALQXYLQGR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of 9-(3-Chlorobutyl)-9H-carbazole can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.

    Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.

Major Products:

Comparison with Similar Compounds

Table 2: Thermal and Solubility Properties

Compound Melting Point (°C) Solubility Thermal Stability (°C)
9-(4-Methoxyphenyl)-9H-carbazole N/A Moderate (DMF) N/A
9-(4-Bromophenyl)-9H-carbazole N/A Low (DCM) N/A
9-(4-Bromobutyl)-9H-carbazole N/A High (Toluene) Stable to 150

Chemical Reactivity

  • Halogen Reactivity : The chloro group in 9-(3-Chlorobutyl)-9H-carbazole may undergo nucleophilic substitution more readily than bromo analogs (e.g., 9-(4-Bromobutyl)-9H-carbazole) due to weaker C–Cl bonds. This property is exploited in cross-coupling reactions for polymer synthesis ().
  • Oxidation : Alkyl-carbazoles like 9-(6-Bromohexyl)-9H-carbazole can be oxidized to aldehydes (e.g., Kornblum oxidation) for further functionalization ().

Electronic and Optoelectronic Properties

  • Conjugation Effects : Aryl substituents (e.g., 9-(2-Thienyl)-9H-carbazole) enhance π-conjugation, red-shifting absorption spectra (λₐᵦₛ ≈ 385 nm) compared to alkylated derivatives ().

Table 3: Electronic Properties

Compound Absorption Max (nm) Fluorescence Quantum Yield Application
9-(2-Thienyl)-9H-carbazole 291, 322, 333 N/A OLEDs, Sensors
9-(4-Nitrophenylsulfonyl)-9H-carbazole N/A N/A Supercapacitors
9-(3-Chlorobutyl)-9H-carbazole (predicted) ~300 Moderate Solubility-enhanced OLEDs

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